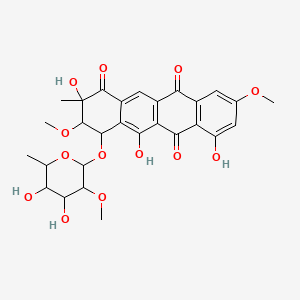
Steffimycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ステフィマイシンは、Streptomyces steffisburgensis菌から初めて単離されたアントラサイクリン系抗生物質です。ステフィマイシンは、強力な抗腫瘍特性で知られる芳香族ポリケチドのクラスに属します。 ステフィマイシンは、さまざまな癌細胞株に対して顕著な生物学的活性を示し、腫瘍学の分野で貴重な化合物となっています .
準備方法
合成経路と反応条件: ステフィマイシンは、通常、Streptomyces steffisburgensisの制御された発酵によって生成されます。 ステフィマイシンの産生に関与する生合成遺伝子クラスターはクローニングおよび特性評価されており、その生合成における複数の酵素の関与が明らかになっています . 発酵プロセスには、細菌をエアロビック条件下で水性栄養培地で培養し、十分な抗生物質活性が得られるまで行うことが含まれます .
工業的生産方法: ステフィマイシンの工業的生産には、収率を最大化する発酵条件の最適化が含まれます。これには、培地中の炭素源、窒素源、無機塩、その他の栄養素の濃度の調整が含まれます。 Box-Behnken 応答曲面法などの手法がこれらの条件の最適化に用いられており、生産収率が大幅に向上しています .
化学反応の分析
反応の種類: ステフィマイシンは、酸化、還元、グリコシル化などのさまざまな化学反応を受けます。 例えば、C-10 位のケト基への酸化は、ステフィマイシンの生合成における重要なステップです . さらに、L-ラムノースなどの糖残基の付加を伴うグリコシル化は、ステフィマイシンの生物学的活性に重要な役割を果たしています .
一般的な試薬と条件: ステフィマイシンの化学反応で用いられる一般的な試薬には、酸化にはシトクロム P450 酵素、グリコシル化にはグリコシルトランスフェラーゼがあります . この反応は通常、穏やかな条件下、多くの場合、水性培地中で行われ、化合物の完全性が維持されます。
主要な生成物: これらの反応から生成される主要な生成物には、さまざまなグリコシル化されたステフィマイシン誘導体が含まれ、それぞれ異なる程度の生物学的活性を示しています。 例えば、3'-O-メチルステフィマイシンと D-ジギトキソシル-8-デメトキシ-10-デオキシステフィマイシノンは、親化合物と比較して抗腫瘍活性が向上していることが示されています .
4. 科学研究における用途
ステフィマイシンは、化学、生物学、医学、産業の分野で幅広い科学研究用途があります。 化学では、アントラサイクリンの生合成と生物学的活性を調節するグリコシル化の役割を研究するためのモデル化合物として機能します . 生物学と医学では、ステフィマイシンは抗腫瘍特性について広く研究されており、さまざまな癌細胞株に対する有効性を研究の対象としています .
科学的研究の応用
Anticancer Properties
Steffimycin exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for cancer therapy.
- Mechanism of Action : this compound induces apoptosis in cancer cells, particularly HCT116 colon carcinoma cells expressing the p53 protein. This process is mediated through DNA damage, which is a hallmark of many anticancer agents .
- Case Study : In vitro studies have shown that this compound derivatives inhibit the growth of leukemia cells (L1210 and P388), although the inhibitory effect is relatively low compared to other anthracyclines .
- Data Table: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Response Type |
|---|---|---|
| HCT116 (p53+) | 2.5 | High Apoptotic Response |
| L1210 | 15 | Moderate Inhibition |
| P388 | 20 | Moderate Inhibition |
Antimicrobial Applications
This compound B, a derivative of this compound, has demonstrated effectiveness against various bacterial strains.
- Antibacterial Activity : this compound B is effective against Staphylococcus aureus and Streptococcus faecalis, making it useful for disinfecting medical equipment contaminated with these pathogens .
- Case Study : In laboratory settings, this compound B has been used to disinfect dental instruments, showcasing its practical application in healthcare settings to prevent infections caused by resistant bacterial strains.
- Data Table: Antibacterial Efficacy of this compound B
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Streptococcus faecalis | 16 µg/mL |
| Streptococcus hemolyticus | 32 µg/mL |
Biosynthesis and Genetic Engineering
The biosynthetic pathway of this compound has been elucidated through genetic studies, which opens avenues for engineering more potent derivatives.
- Gene Cluster Analysis : The gene cluster responsible for this compound biosynthesis has been characterized, revealing genes involved in polyketide synthesis and modification . This understanding allows researchers to manipulate these genes to create novel compounds with enhanced anticancer properties.
- Heterologous Expression : The successful expression of the this compound biosynthetic genes in Streptomyces albus has led to the production of this compound and its derivatives, providing a platform for further exploration of its therapeutic potential .
Structural Insights
The molecular structure of this compound has been studied using X-ray diffraction techniques, revealing critical insights into its pharmacophore.
作用機序
ステフィマイシンは、主にDNAへのインターカレーションを通じてその効果を発揮し、複製と転写のプロセスを阻害します。 このインターカレーションは、DNA 付加物の形成につながり、DNA 複製に不可欠な酵素であるトポイソメラーゼ II の活性を阻害します . トポイソメラーゼ II の阻害は、DNA 切断の蓄積をもたらし、最終的に細胞死につながります。 ステフィマイシンの分子標的はDNAとトポイソメラーゼ II であり、その経路は癌細胞のアポトーシスの誘導に関与しています .
6. 類似の化合物との比較
ステフィマイシンは、ダウノルビシンやドキソルビシンなどの他のアントラサイクリンと構造的に類似しています。 ステフィマイシンは、C-8 位のメトキシ基と C-7-O 位の中性のデオキシ糖 L-ラムノースを含む独特の構造的特徴を持っています . これらの特徴は、他のアントラサイクリンと比較して、その独特の生物学的活性と毒性の低下に貢献しています .
類似の化合物:
- ダウノルビシン
- ドキソルビシン
- アランシアマイシン
- エピルビシン
ステフィマイシンの独特の構造的特徴と強力な抗腫瘍活性は、腫瘍学の分野でさらなる研究開発に適した化合物となっています。
類似化合物との比較
- Daunorubicin
- Doxorubicin
- Aranciamycin
- Epirubicin
Steffimycin’s unique structural features and potent antitumor activity make it a valuable compound for further research and development in the field of oncology.
特性
CAS番号 |
11033-34-4 |
|---|---|
分子式 |
C28H30O13 |
分子量 |
574.5 g/mol |
IUPAC名 |
(2S,3S,4R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione |
InChI |
InChI=1S/C28H30O13/c1-9-18(30)22(34)24(38-4)27(40-9)41-23-17-13(25(35)28(2,36)26(23)39-5)8-12-16(21(17)33)20(32)15-11(19(12)31)6-10(37-3)7-14(15)29/h6-9,18,22-24,26-27,29-30,33-34,36H,1-5H3/t9-,18-,22+,23+,24+,26-,27-,28+/m0/s1 |
InChIキー |
HWMJTJZEJBSVCG-GPDBLRFJSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@](C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Steffimycin; U 20661; U-20,661; U20661; U-20661 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















